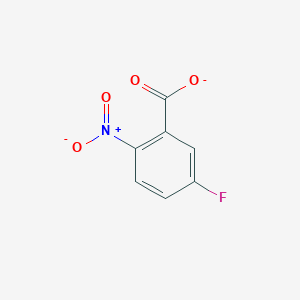

5-Fluoro-2-nitrobenzoate

Description

Significance and Research Context of Halogenated Nitroaromatic Carboxylic Acid Derivatives

Halogenated nitroaromatic carboxylic acid derivatives represent a crucial class of compounds in organic chemistry and medicinal chemistry. science.govcymitquimica.com The presence of a halogen atom, such as fluorine, and a nitro group on an aromatic carboxylic acid framework confers a unique set of chemical properties. The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming groups to the meta position. nih.gov This electronic effect, combined with the influence of the halogen and carboxylic acid groups, makes these compounds versatile intermediates for a variety of chemical transformations.

The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability and bioactivity. chemimpex.comchemimpex.com This is a key reason for the widespread interest in fluorinated compounds in pharmaceutical development. Halogenated nitroaromatic compounds, in general, serve as starting materials for the production of a wide array of industrial chemicals, including pesticides. nih.gov Furthermore, these derivatives are instrumental in the synthesis of various heterocyclic scaffolds, which are core structures in many biologically active molecules. acs.org The reactivity of these compounds allows for their use in creating diverse molecular architectures, contributing to the discovery of new drugs and functional materials. chemimpex.com

Overview of Scholarly Contributions Related to 5-Fluoro-2-nitrobenzoate

Scholarly research has extensively documented the synthesis and application of this compound and its esters. A common synthetic route to 5-Fluoro-2-nitrobenzoic acid involves the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. guidechem.comchemicalbook.com The resulting acid can then be esterified to produce derivatives like methyl this compound or ethyl this compound. ontosight.aiprepchem.com

Researchers have utilized this compound as a key intermediate in the synthesis of a variety of target molecules. For instance, it has been used in the preparation of potential inhibitors of p38α mitogen-activated protein kinase (MAPK), which are of interest in the development of anti-inflammatory drugs. sigmaaldrich.com It also serves as a building block for the synthesis of novel quinazolinones. sigmaaldrich.com In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer agents and in the development of polyamine transport inhibitors. chemimpex.comnih.gov

The compound's utility extends to materials science, where it can be used to create functionalized polymers and coatings. chemimpex.com Its role as a precursor in the synthesis of complex organic molecules makes it a valuable tool for chemists exploring new chemical reactions and pathways. chemimpex.com

Scope and Objectives of Current Research on the Chemical Compound

Current research on this compound and its analogs continues to focus on its application as a versatile building block in organic synthesis. A significant area of investigation is its use in the development of new pharmaceutical agents. chemimpex.com Researchers are exploring its incorporation into novel molecular frameworks to create compounds with potential therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties. chemimpex.com

Another key objective is the development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste. researchgate.net

Furthermore, there is ongoing interest in studying the fundamental chemical reactivity of this compound. Understanding its behavior in various chemical transformations allows for the design of new synthetic strategies and the creation of a wider range of complex molecules. The unique electronic properties conferred by the fluorine and nitro substituents continue to make it a subject of interest for both theoretical and experimental chemists. cymitquimica.com

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluoro-2-nitrobenzoic acid | This compound | 320-98-9 | C₇H₄FNO₄ | 185.11 sigmaaldrich.comchemscene.com |

| Methyl this compound | - | 393-85-1 | C₈H₆FNO₄ | 199.136 chemsrc.com |

| Ethyl this compound | - | 364-51-2 | C₉H₈FNO₄ | 213.17 |

| 3-Fluorobenzoic acid | - | 455-38-9 | C₇H₅FO₂ | - |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | - | - | C₇H₃ClFNO₄ | - |

| 2-Fluoro-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzenecarboxylate | 7304-32-7 | C₇H₄FNO₄ | 185.11 ossila.com |

| 5-Fluoro-2-nitrobenzaldehyde | - | 395-81-3 | C₇H₄FNO₃ | - |

| 5-Fluoro-2-nitrotoluene | - | 446-33-3 | C₇H₆FNO₂ | - |

| N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide | - | - | C₁₃H₉Cl₂FN₂O | - |

| 4-Bromo-5-fluoro-2-nitrobenzoic acid | - | 1020717-99-0 | C₇H₃BrFNO₄ | - |

| Methyl 2-fluoro-5-nitrobenzoate | - | - | C₈H₆FNO₄ | - |

| 2-Amino-5-fluoro-3-nitrobenzoate | - | - | C₇H₅FN₂O₄ | - |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | - | - | C₉H₈FNO₄ | - |

| 4'-methyl-5-fluoro-2-nitrobiphenyl | - | - | C₁₃H₁₀FNO₂ | - |

Structure

3D Structure

Properties

Molecular Formula |

C7H3FNO4- |

|---|---|

Molecular Weight |

184.10 g/mol |

IUPAC Name |

5-fluoro-2-nitrobenzoate |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)/p-1 |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Nitrobenzoate and Its Analogues

Nitration Strategies for Substituted Benzoic Acid Precursors

Regioselective Nitration of 3-Fluorobenzoic Acid

The direct nitration of 3-fluorobenzoic acid is a common and direct route to 5-fluoro-2-nitrobenzoic acid. The fluorine atom and the carboxylic acid group on the benzene (B151609) ring direct the incoming nitro group to specific positions. In this case, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combined directing effect favors the formation of 5-fluoro-2-nitrobenzoic acid.

One method involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid, followed by the slow addition of fuming nitric acid while maintaining a low temperature (around 0°C). guidechem.com The reaction is typically stirred for several hours at this temperature before being quenched by pouring the mixture into ice water, which precipitates the solid product. guidechem.com This process can yield up to 92% of 5-fluoro-2-nitrobenzoic acid. guidechem.com

A patented process describes the nitration of 3-fluorobenzoic acid in 100% sulfuric acid using a mixture of 100% sulfuric acid and 100% nitric acid at temperatures between -10 to +35°C. google.com This method aims to produce 5-fluoro-2-nitrobenzoic acid with very low levels of the 3-fluoro-2-nitrobenzoic acid isomer, often less than 0.4% by weight. google.com

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 3-Fluorobenzoic Acid | Concentrated H₂SO₄, Fuming HNO₃ | 0 | 92 | guidechem.com |

| 3-Fluorobenzoic Acid | 100% H₂SO₄, 100% HNO₃ | -10 to +35 | High | google.com |

Nitration of Substituted Benzaldehydes (e.g., 3-Fluorobenzaldehyde)

An alternative synthetic pathway involves the nitration of a substituted benzaldehyde, such as 3-fluorobenzaldehyde (B1666160). The aldehyde group can then be oxidized to a carboxylic acid in a subsequent step.

For instance, 3-fluorobenzaldehyde can be added dropwise to a stirring solution of fuming nitric acid and concentrated sulfuric acid. guidechem.com The reaction mixture is then heated to facilitate the nitration process. guidechem.com After cooling and the addition of water, the resulting precipitate, 5-fluoro-2-nitrobenzoic acid, is filtered and dried. guidechem.com This method has been reported to yield 71% of the desired product. guidechem.com The aldehyde group is oxidized to a carboxylic acid under the strong oxidizing conditions of the nitration mixture.

Another approach involves the nitration of 2-bromo-6-fluorobenzaldehyde (B104081) using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 3-Fluorobenzaldehyde | Fuming HNO₃, Concentrated H₂SO₄ | Heat to 80°C for 1 hour | 71 | guidechem.com |

| 2-Bromo-6-fluorobenzaldehyde | Concentrated HNO₃, Concentrated H₂SO₄ | Low Temperature | - |

Nitration of Substituted Toluene (B28343) Derivatives (e.g., 4-Fluoro-2-nitrotoluene)

Substituted toluenes can also serve as precursors. The methyl group of a nitrated toluene derivative can be oxidized to a carboxylic acid to yield the final product. 5-Fluoro-2-nitrobenzoic acid can be prepared by the oxidation of 5-fluoro-2-nitrotoluene. sigmaaldrich.com

A specific example is the oxidation of 4-fluoro-2-nitrotoluene (B1294404). In this process, 4-fluoro-2-nitrotoluene is added to a stirred solution of potassium permanganate (B83412) (KMnO₄) in water, and the mixture is heated to reflux. guidechem.com After several hours, the hot mixture is filtered. The filtrate is then cooled, acidified, and extracted to yield 5-fluoro-2-nitrobenzoic acid. guidechem.com

| Starting Material | Reagents | Conditions | Reference |

| 4-Fluoro-2-nitrotoluene | KMnO₄, Water | Reflux | guidechem.com |

| 5-Fluoro-2-nitrotoluene | - | Oxidation | sigmaaldrich.com |

Optimized Reaction Conditions and Reagents (e.g., Mixed Acids, Oleum)

The choice of nitrating agent and reaction conditions is crucial for maximizing yield and regioselectivity. A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. rushim.ru Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The use of fuming nitric acid, which has a higher concentration of dinitrogen pentoxide (N₂O₅), can also be employed for more vigorous nitration. guidechem.com The temperature of the reaction is a critical parameter to control. Lower temperatures, often around 0°C or even lower, are generally preferred to minimize the formation of unwanted byproducts and dinitrated compounds. guidechem.comtruman.edu

In some cases, a dehydrating agent can be added to the reaction mixture to chemically bind the water formed during nitration, which can otherwise dilute the acid and slow down the reaction. google.com Continuous flow reactors are also being explored for nitration reactions to improve safety, efficiency, and control over reaction parameters. soton.ac.uk

Control of Isomer Formation and Purification Techniques for Aromatic Nitration

A significant challenge in aromatic nitration is the formation of isomers. The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. In the case of 3-fluorobenzoic acid, while the desired 5-fluoro-2-nitro isomer is the major product, other isomers like 3-fluoro-2-nitrobenzoic acid can also be formed. google.comgoogle.com

Controlling the reaction temperature is a key strategy to influence isomer distribution. Lower nitration temperatures generally lead to a lower percentage of undesired isomers. google.com For example, nitrating at -5°C can result in about 1.05% of wrong isomers, while at +25°C, this can increase to approximately 1.95%. google.com

Purification of the desired isomer from the reaction mixture is essential. Common purification techniques include:

Recrystallization: This is a widely used method where the crude product is dissolved in a suitable solvent and allowed to crystallize slowly. The desired isomer, being the major component, crystallizes out in a purer form, leaving the impurities in the mother liquor. researchgate.net

Washing: The crude product is often washed with water to remove residual acids. guidechem.com Sometimes, washing with an alkaline solution, like sodium carbonate, is used to neutralize and remove acidic impurities. youtube.comgoogle.com

Column Chromatography: While potentially more complex for large-scale production, column chromatography can be very effective for separating isomers with different polarities. researchgate.net

Melt Crystallization: This technique involves purifying the product by partially melting the crude solid and then separating the liquid and solid phases. This can be an effective method for separating isomers. justia.com

Esterification and Transesterification Approaches for 5-Fluoro-2-nitrobenzoate Esters

Once 5-fluoro-2-nitrobenzoic acid is synthesized, it can be converted to its corresponding esters, such as methyl this compound or ethyl this compound. These esters are often used as intermediates in further synthetic steps. ontosight.ai

The most common method for preparing these esters is through Fischer esterification. This involves reacting 5-fluoro-2-nitrobenzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. chemicalbook.com

For example, to synthesize methyl this compound, a solution of 5-fluoro-2-nitrobenzoic acid in dry methanol is cooled, and thionyl chloride is added dropwise. chemicalbook.com The mixture is then heated to reflux for an extended period. chemicalbook.com After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, often by silica (B1680970) gel chromatography. chemicalbook.com

Alternatively, nitration can be performed on the ester of the precursor acid. For instance, methyl m-fluorobenzoate can be nitrated using a solution of potassium nitrate (B79036) in concentrated sulfuric acid at a low temperature to produce methyl this compound directly. prepchem.com

| Starting Material | Reagents | Product | Reference |

| 5-Fluoro-2-nitrobenzoic Acid | Methanol, SOCl₂ | Methyl this compound | chemicalbook.com |

| 5-Fluoro-2-nitrobenzoic Acid | Ethanol (B145695), H₂SO₄ | Ethyl this compound | |

| Methyl m-fluorobenzoate | Potassium nitrate, H₂SO₄ | Methyl this compound | prepchem.com |

Synthesis of Methyl this compound

The preparation of methyl this compound is commonly accomplished by the nitration of methyl m-fluorobenzoate. A typical laboratory-scale synthesis involves dissolving methyl m-fluorobenzoate in concentrated sulfuric acid, cooling the mixture, and then adding a solution of potassium nitrate in concentrated sulfuric acid dropwise. This electrophilic aromatic substitution reaction proceeds with the nitronium ion (NO₂⁺) generated in situ. After the reaction is complete, quenching the mixture on ice precipitates the product, which can be extracted with an organic solvent like benzene. This method has been reported to produce methyl this compound as a yellow liquid in high yield (96%). prepchem.com

An alternative approach is the direct esterification of 5-fluoro-2-nitrobenzoic acid with methanol, typically under acidic catalysis. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Yield | Ref |

| Methyl m-fluorobenzoate | Potassium nitrate, Sulfuric acid | Cool to 5°C, dropwise addition | 96% | |

| 5-Fluoro-2-nitrobenzoic acid | Methanol, Thionyl chloride | Reflux for 16 hours | 25% (two steps) | chemicalbook.com |

| 3-Fluorobenzoic acid methyl ester | Nitric acid, Sulfuric acid | Not specified | 98.4% | google.com |

Preparation of Other Alkyl and Aryl 5-Fluoro-2-nitrobenzoates

The synthesis of other esters, such as ethyl this compound, follows similar principles. The process can begin with the esterification of 5-fluorobenzoic acid to yield ethyl 5-fluorobenzoate, which is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids under controlled temperatures. Alternatively, direct esterification of 5-fluoro-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid is a viable route.

A patent describes the nitration of ethyl 3-fluorobenzoate (B1230327) to produce a mixture of isomers, from which ethyl this compound (98.2% of the mixture) is the main product, obtained in 90% yield. google.com The synthesis of more complex aryl esters has also been reported, such as the preparation of 4'-methyl-5-fluoro-2-nitrobiphenyl, demonstrating the versatility of these synthetic intermediates. rsc.org

Esterification via Acid Chloride Intermediates

A versatile method for preparing various esters of 5-fluoro-2-nitrobenzoic acid involves the use of an acid chloride intermediate. The parent acid, 5-fluoro-2-nitrobenzoic acid, can be converted to its corresponding acid chloride, 5-fluoro-2-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogleapis.com

This highly reactive acid chloride can then be treated with a desired alkyl or aryl alcohol to form the corresponding ester. google.comgoogleapis.com This two-step process is advantageous as the reaction of the acid chloride with the alcohol is typically rapid and high-yielding. However, it is noted that nitrobenzoyl chlorides can be thermally labile and may decompose, which makes purification by distillation challenging. google.com Therefore, the crude acid chloride is often used directly in the subsequent esterification step. rsc.org

Multi-step Synthetic Sequences Incorporating this compound as an Intermediate

The synthesis of this compound is often a key step within a longer synthetic sequence, where the order of functional group introduction is critical.

Conversions from Amino-Functionalized Precursors

Synthesizing this compound from an amino-functionalized precursor is not a common route. The direct conversion of an amino group to a nitro group on an aromatic ring is a challenging transformation. Standard methods like the Sandmeyer reaction, which proceeds via a diazonium salt, are typically used to introduce halides, cyano, or hydroxyl groups, not nitro groups. google.com

However, multi-step sequences can involve precursors containing an amino group. For instance, a synthesis might start with an aminofluorobenzoic acid derivative. One documented example involves the nitration of methyl 2-amino-5-fluorobenzoate. In this case, the nitration occurs at the 3-position, yielding methyl 2-amino-5-fluoro-3-nitrobenzoate, demonstrating that the amino group can direct the position of nitration while being retained on the ring. researchgate.net Another approach involves the synthesis of 5-amino-2-fluorobenzamide, where 2-fluorobenzoic acid is first nitrated, and the resulting nitro group is subsequently reduced to an amine. These examples highlight that while amino-functionalized compounds are integral to the synthesis of related structures, they are not typically direct precursors for the 2-nitro isomer via a simple amino-to-nitro conversion.

Sequential Functional Group Introduction (e.g., Nitration before Halogenation)

The order of introducing the fluoro and nitro groups onto the benzene ring is a critical strategic decision in the synthesis of this compound and its parent acid. The most prevalent strategy involves halogenation before nitration . This approach starts with a commercially available fluorinated precursor, such as 3-fluorobenzoic acid or its esters (e.g., methyl 3-fluorobenzoate). prepchem.comchemicalbook.com The fluorine atom and the carboxyl/ester group are ortho, para-directing and meta-directing, respectively. In 3-fluorobenzoic acid, the positions ortho and para to the fluorine are C2, C4, and C6. The C2 and C6 positions are also meta to the carboxyl group. Nitration preferentially occurs at the C2 position due to the strong activating and directing effect of the fluorine atom, leading to the desired 5-fluoro-2-nitrobenzoic acid. chemicalbook.comgoogle.com

Conversely, a nitration before halogenation sequence is also possible, though less common for this specific isomer. One example involves the nucleophilic fluorination of a 5-nitro-substituted benziodoxolone, which yields 2-fluoro-5-nitrobenzoic acid. arkat-usa.org This type of reaction, often employing sources like CsF or for radiolabeling, [¹⁸F]KF, demonstrates that the fluorine atom can be introduced onto a ring that already contains a nitro group. arkat-usa.org The choice of sequence is ultimately dictated by the availability of starting materials, regioselectivity control, and the desired final product.

Process Optimization for High Yield and Purity in this compound Synthesis

Achieving high yield and, crucially, high purity is a significant focus in the industrial synthesis of this compound, as isomeric impurities can be difficult to remove.

A key challenge in the nitration of 3-fluorobenzoic acid or its esters is the co-production of the undesired 3-fluoro-2-nitro and 3-fluoro-4-nitro isomers. google.comgoogle.com Process optimization strategies focus on minimizing these impurities. One patented method involves carrying out the nitration in an anhydrous medium, such as 100% sulfuric acid, using an anhydrous nitrating acid at controlled temperatures (e.g., -10 to +35°C). google.com Lowering the temperature, for instance to -5°C, can reduce the formation of the wrong isomers to ~1.05%, compared to ~1.95% at +25°C. google.com Subsequent purification involves a carefully controlled workup, where the reaction mixture is added to a specific volume of water, causing the desired product to precipitate while a larger proportion of the more soluble isomeric impurity remains in the aqueous wash. google.com This can reduce the final impurity level to less than 0.2%. google.com

For alkyl esters like ethyl this compound, melt crystallization is an effective purification technique. google.com In this process, the crude product mixture is completely crystallized by cooling and then slowly heated. The fractions that melt first are enriched with the undesired 3-fluoro-2-nitrobenzoate isomer and are drained away. google.com This process can be repeated, and by recycling certain fractions, the yield of the isomerically pure (>99.95%) ester can be increased from an initial 75.3% to over 89%. google.comtno.nl

Chemical Reactivity and Mechanistic Studies of 5 Fluoro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the reactivity of 5-fluoro-2-nitrobenzoate. The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro and carboxylate groups, facilitating the attack of nucleophiles.

The fluorine atom at the C-5 position of the benzoate (B1203000) ring is the primary site for nucleophilic attack in SNAr reactions. Fluorine is an effective leaving group in activated aromatic systems. The positional selectivity is governed by the activating groups on the ring. The nitro group, being in the para position relative to the fluorine atom, provides powerful activation for substitution at the C-5 position. This is because it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The displacement of the fluorine substituent can be achieved with a variety of nucleophiles, such as amines and thiols, to yield 5-substituted-2-nitrobenzoate derivatives. The selectivity of displacement, particularly when compared with the potential for the nitro group to act as a leaving group, can be influenced by factors such as the nucleophile's basicity and the reaction temperature. sci-hub.se However, in the case of this compound, the para-activation by the nitro group strongly favors the displacement of the fluorine atom. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| Ethyl this compound | Amines (e.g., piperazine) | Base (e.g., K₂CO₃), DMF, 100°C | Ethyl 5-(amino)-2-nitrobenzoate derivatives |

| Ethyl this compound | Thiols | Base (e.g., NaOH) | Ethyl 5-(thioether)-2-nitrobenzoate derivatives |

| 2-Fluoro-5-nitrobenzoic acid | 2-Aminophenols | Solid support | Dibenz[b,f]oxazepin-11(10H)-ones |

This table presents illustrative examples of SNAr reactions. Specific reaction outcomes and yields depend on the precise substrates and conditions used. sigmaaldrich.com

The efficiency of SNAr reactions on the this compound scaffold is critically dependent on the electronic influence of the nitro and carboxylate groups.

Nitro Group (—NO₂): As a powerful electron-withdrawing group, the nitro substituent at the C-2 position is the primary activator for SNAr. Its position para to the fluorine leaving group is optimal for stabilizing the negatively charged transition state (Meisenheimer complex) that forms during the reaction. acs.org This stabilization significantly lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. acs.org Computational studies have confirmed that the nitro group enhances the electrophilicity at the para carbon, making it more susceptible to nucleophilic attack.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation of this compound, providing a synthetic route to valuable amino-functionalized aromatic compounds. vulcanchem.com

The primary product of the reduction of this compound or its corresponding acid is 5-fluoroanthranilic acid (2-amino-5-fluorobenzoic acid) or its ester derivatives. google.comgoogle.com This transformation is highly selective, meaning the nitro group can be converted to an amino group (—NH₂) while leaving the fluorine and carboxylate/ester groups intact. This selectivity is crucial for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The resulting 5-fluoroanthranilic acid derivatives are important building blocks for more complex molecules. sigmaaldrich.com

A variety of reducing agents and methods can be employed to effect the conversion of the nitro group to an amine. The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups.

Catalytic Hydrogenation: This is a common and efficient method. The reaction typically involves using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). google.com This method is often clean and produces high yields of the desired amine.

Metal/Acid Systems: Classic reduction methods using a metal in acidic conditions are also effective. A frequently used system is iron powder (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. Tin(II) chloride (SnCl₂) is another well-established reagent for this purpose, particularly in laboratory-scale synthesis. researchgate.net

Other Reducing Agents: More specialized reagents can be used for selective reductions under specific conditions. For instance, systems like aluminum amalgam (Al/Hg) or reagents such as hydrazine (B178648) glyoxylate (B1226380) with zinc powder can achieve the reduction under neutral or mild conditions. researchgate.netresearchgate.net

Table 2: Common Reducing Systems for this compound

| Reagent/System | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Solvent (e.g., Ethanol (B145695), Methanol) | Ethyl 5-fluoro-2-aminobenzoate |

| Fe / HCl or CH₃COOH | Heat | 5-Fluoro-2-aminobenzoic acid |

| SnCl₂ | Acidic medium | 5-Fluoro-2-aminobenzoic acid derivatives |

| Hydrazine glyoxylate / Zn | Room temperature | 5-Fluoro-2-aminobenzoic acid |

This table summarizes common methods for the reduction of the nitro group. The specific product form (acid or ester) depends on the starting material. google.comresearchgate.netresearchgate.net

Hydrolysis of the Ester Moiety and Carboxylic Acid Derivatives

Ester derivatives of 5-fluoro-2-nitrobenzoic acid, such as the ethyl or methyl esters, can be readily hydrolyzed to the parent carboxylic acid. vulcanchem.com This reaction is a standard transformation in organic chemistry and can be performed under either acidic or basic conditions. google.comncert.nic.in

Base-Catalyzed Hydrolysis (Saponification): Treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to yield the free 5-fluoro-2-nitrobenzoic acid. ncert.nic.in

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating it in the presence of a strong acid (like H₂SO₄ or HCl) in an aqueous solution. This reaction is reversible, and the equilibrium is typically driven towards the products by using a large excess of water. google.comncert.nic.in

The ability to easily hydrolyze the ester allows for the protection of the carboxylic acid functionality during other synthetic steps, which can then be deprotected to yield the final acid. This is particularly useful when synthesizing derivatives where a free carboxylic acid might interfere with other reagents. google.com

Decarboxylative Transformations

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a key reaction for this compound, providing a pathway to synthesize various substituted aromatic compounds.

Transition metal catalysis has proven to be a powerful tool for effecting the decarboxylative cross-coupling of this compound with various organic substrates. These reactions typically involve the in-situ generation of an organometallic intermediate following decarboxylation, which then participates in a cross-coupling cycle.

The palladium-catalyzed Heck vinylation is a prominent method for forming carbon-carbon bonds between an aryl group and an alkene. In the context of this compound, this reaction allows for the introduction of a vinyl group onto the aromatic ring following decarboxylation.

A notable protocol for the decarboxylative Heck vinylation of 2-nitrobenzoates, including the potassium salt of this compound, has been developed. beilstein-journals.orgnih.govnih.gov This process utilizes a catalyst system generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)2), copper(II) fluoride (B91410) (CuF2), and benzoquinone in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. beilstein-journals.orgnih.govnih.gov The reaction couples various olefins with 2-nitrobenzoates, leading to the formation of the corresponding vinyl arenes in good yields. beilstein-journals.orgnih.gov For instance, the reaction of potassium this compound with styrene (B11656) yields 5-fluoro-2-nitrostilbene. beilstein-journals.orgbeilstein-journals.orgd-nb.info

The proposed mechanism for this transformation involves a copper-mediated decarboxylation of the benzoate to form an aryl-copper species. beilstein-journals.orgd-nb.info This intermediate then undergoes transmetalation with the palladium(II) catalyst. Subsequent insertion of the olefin into the aryl-palladium bond, followed by β-hydride elimination, affords the vinyl arene product and regenerates the active palladium catalyst. beilstein-journals.orgd-nb.info The presence of copper is crucial, as it facilitates the decarboxylation step, which is otherwise difficult with electron-poor benzoates at a palladium center. beilstein-journals.orgd-nb.info

A study demonstrated the successful synthesis of 5-fluoro-2-nitrostilbene from potassium this compound and styrene, albeit with a moderate yield of 44%. beilstein-journals.orgd-nb.info

Copper plays a central role in the decarboxylation of this compound, often acting as a mediator or catalyst. Benzoic acids bearing electron-withdrawing groups, such as the nitro group in this compound, are particularly susceptible to copper-mediated decarboxylation. rsc.orgd-nb.info This process typically requires high temperatures. d-nb.info

In one reported method, copper(I) iodide (CuI) is used as a catalyst for the protodecarboxylation of various (hetero)aromatic carboxylic acids, including 5-fluoro-2-nitrobenzoic acid. rsc.org The reaction of 5-fluoro-2-nitrobenzoic acid with CuI and triethylamine (B128534) (Et3N) resulted in the formation of 1-fluoro-4-nitrobenzene (B44160) in a 54% yield. rsc.org

Copper-mediated decarboxylation can also be coupled with other transformations. For example, a copper-mediated C-H arylation of heteroarenes with benzoic acid derivatives has been reported, where electron-deficient benzoic acids are prone to easy decarboxylation to form an aryl-copper intermediate. rsc.org

The efficiency and selectivity of decarboxylative coupling reactions involving this compound are highly dependent on the optimization of the ligand and catalyst system.

In the palladium-catalyzed decarboxylative Heck vinylation, the choice of ligand is critical. Studies have shown that nitrogen-containing ligands can have a beneficial effect on the catalyst's performance, while phosphine (B1218219) ligands can impede the decarboxylation step. beilstein-journals.org For the coupling of potassium 2-nitrobenzoate (B253500) with styrene, a system comprising palladium acetate, 1,4,5-triazanaphthalene as a ligand, copper fluoride, and p-benzoquinone was found to be optimal. beilstein-journals.orgnih.gov

The solvent also plays a significant role. N-methyl-2-pyrrolidone (NMP) is a commonly used solvent for these reactions. beilstein-journals.orgnih.govnih.govd-nb.info In other palladium-catalyzed decarboxylative cross-coupling reactions, such as the synthesis of triarylmethanes, a solvent system of DMSO and DMF was found to be effective for electron-poor benzoic acids like 2-fluoro-5-nitrobenzoic acid. rsc.org

The choice of the metal catalyst itself is fundamental. While palladium is effective for the cross-coupling step, copper is often essential for the initial decarboxylation of electron-poor benzoates. beilstein-journals.orgd-nb.info Nickel has also been explored as a catalyst for the decarboxylative arylation of azoles with 2-nitrobenzoates. nih.gov

The development of a catalyst system comprising two different transition metals has been described for the decarboxylative cross-coupling of 2-nitro-5-fluorobenzoic acid salts with 1-bromo-3,4-dichlorobenzene. google.com This system utilizes one metal to catalyze the radical decarboxylation and a second metal to catalyze the cross-coupling reaction. google.com A specific example involved the use of copper(I) bromide and palladium(II) acetylacetonate (B107027) with 1,10-phenanthroline (B135089) and triphenylphosphine (B44618) as ligands in mesitylene (B46885) at 160°C, yielding 2-nitro-5-fluoro-3',4'-dichlorobiphenyl in 76% yield. google.com

Table 1: Optimized Conditions for Decarboxylative Reactions of this compound Derivatives

| Reaction Type | Substrate | Catalyst System | Ligand(s) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Heck Vinylation | Potassium this compound | Pd(OAc)₂, CuF₂ | 1,4,5-Triazanaphthalene | NMP | 130 | 5-Fluoro-2-nitrostilbene | 44 | beilstein-journals.orgbeilstein-journals.orgd-nb.info |

| Protodecarboxylation | 5-Fluoro-2-nitrobenzoic acid | CuI | - | - | - | 1-Fluoro-4-nitrobenzene | 54 | rsc.org |

| Cross-Coupling | 2-Nitro-5-fluorobenzoic acid salt | CuBr, Pd(acac)₂ | 1,10-Phenanthroline, Triphenylphosphine | Mesitylene | 160 | 2-Nitro-5-fluoro-3',4'-dichlorobiphenyl | 76 | google.com |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions

Electrophilic Aromatic Substitution (EAS) and Halogenation Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, although the presence of the strongly deactivating nitro group generally slows down these reactions. alchempharmtech.com The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects, along with the steric hindrance, determines the position of substitution.

The nitration of aromatic compounds typically involves the use of nitric acid in the presence of a strong acid like sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comscribd.com Halogenation, another common EAS reaction, often requires a Lewis acid catalyst to activate the halogen. masterorganicchemistry.com

While specific studies on the EAS and halogenation of this compound are not extensively detailed in the provided context, the general principles of EAS on substituted benzenes apply. The unique electronic properties of halogenated nitrobenzoic acids, such as 4-bromo-5-fluoro-2-nitrobenzoic acid, influence their behavior in chemical reactions, including electrophilic aromatic substitution. cymitquimica.com

The process of halodecarboxylation, where a carboxylic acid is converted to an organic halide, can sometimes be an alternative to direct aromatic halogenation, especially when the desired regioisomer is not favored by the directing effects of the existing substituents. acs.org

Formation of Salts and Their Chemical Behavior

5-Fluoro-2-nitrobenzoic acid, being a carboxylic acid, readily reacts with bases to form salts. guidechem.com The properties of these salts, particularly their solubility, depend on the nature of the cation.

Water-Soluble Alkali Metal Salts: Reaction with alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, yields water-soluble salts like sodium this compound and potassium this compound. guidechem.com These salts are often used as starting materials in various chemical reactions, including the decarboxylative coupling reactions mentioned earlier. beilstein-journals.orgbeilstein-journals.orgd-nb.info

Oil-Soluble Alkaline Earth Metal Salts: 5-Fluoro-2-nitrobenzoic acid can also form salts with alkaline earth metals or transition metals, such as calcium, zinc, and copper. guidechem.com These salts are typically oil-soluble. guidechem.com

The formation of these salts is a straightforward acid-base reaction and is a common initial step in many synthetic procedures involving 5-fluoro-2-nitrobenzoic acid.

Advanced Analytical Characterization and Structural Elucidation of 5 Fluoro 2 Nitrobenzoate

Spectroscopic Methodologies for Compound Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Fluoro-2-nitrobenzoate by probing the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic and molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton NMR of related compounds like 2-fluoro-5-nitrobenzoic acid reveals characteristic signals for the aromatic protons. chemicalbook.com The chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. For instance, in a similar compound, 1-fluoro-4-nitrobenzene (B44160), the aromatic protons appear as multiplets in the range of δ 7.41-7.84 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. In the case of this compound and its derivatives, the spectrum will show distinct peaks for each carbon atom in the benzene (B151609) ring and the carboxylate group. The chemical shifts are significantly affected by the attached functional groups. For example, the carbon atom attached to the fluorine atom in 1-fluoro-4-nitrobenzene exhibits a characteristic doublet due to C-F coupling, with a coupling constant (J) of 22 Hz. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for fluorine-containing compounds like this compound. vulcanchem.com It provides a direct probe of the fluorine's chemical environment. The ¹⁹F NMR spectrum of 1-fluoro-4-nitrobenzene shows a multiplet at approximately -109.1 ppm. rsc.org This technique is highly sensitive and can provide valuable information about the electronic environment around the fluorine atom.

Table 1: Representative NMR Data for Structurally Related Compounds

| Nucleus | Compound | Chemical Shift (ppm) / Coupling Constant (Hz) |

| ¹H | 1-fluoro-4-nitrobenzene | δ 7.84-7.81 (m, 1H), 7.73 (s, 1H), 7.43 (t, J = 8.0 Hz, 1H), 7.23 (dd, J = 8.4, 1.2 Hz, 1H) rsc.org |

| ¹³C | 1-fluoro-4-nitrobenzene | δ 163.6, 161.1, 130.7 (d, J = 8.2 Hz), 121.9 (d, J = 22 Hz), 119.3 (d, J = 3.4 Hz), 111.4 (d, J = 26 Hz) rsc.org |

| ¹⁹F | 1-fluoro-4-nitrobenzene | δ -109.1 (m, 1F) rsc.org |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The molecular weight of ethyl this compound has been determined to be 213.16 g/mol using this method. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Fragmentation analysis, often performed in tandem with MS (MS/MS), provides structural information by breaking the parent ion into smaller fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within a molecule. These techniques are excellent for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 2-fluoro-5-nitrobenzoic acid, shows characteristic absorption bands. nih.gov The strong absorption at approximately 1530 cm⁻¹ is indicative of the nitro group. The presence of the carboxylic acid group would be confirmed by a broad O-H stretch and a C=O carbonyl stretch around 1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 2-fluoro-5-nitrobenzoic acid has been recorded and analyzed to further understand its vibrational modes. nih.gov

Table 2: Key Vibrational Frequencies for Related Nitrobenzoate Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | |

| Carbonyl (C=O) | Stretch | ~1700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum provides information about the electronic structure and conjugation within the molecule. The presence of the nitro group and the benzene ring in this compound will lead to characteristic absorption bands in the UV region. This technique can also be used for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound and its esters are amenable to GC analysis. The purity of compounds like methyl this compound can be assessed by GC, with purities often exceeding 99%. google.comtcichemicals.com

Hyphenated techniques, such as GC-Mass Spectrometry (GC-MS), combine the separation power of GC with the detection and identification capabilities of MS. This allows for the confident identification of the main component and any impurities present in a sample of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in reaction mixtures and as a purified substance. Due to its aromatic nature and the presence of a strong UV-absorbing nitro group, UV detection is highly effective. Reversed-phase HPLC is the most common modality employed for the analysis of nitroaromatic compounds. nih.govresearchgate.netresearchgate.net

Methodologies typically utilize a C18 or Phenyl Hydride stationary phase, which provides excellent separation based on hydrophobicity. tandfonline.commtc-usa.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with formic or phosphoric acid to ensure the protonation of the carboxylic acid group and achieve sharp peak shapes. researchgate.netmtc-usa.com Isocratic elution can also be employed for simpler mixtures or purity checks. nih.govnih.gov The selection of the detection wavelength is critical; the nitroaromatic chromophore allows for sensitive detection, typically around 254 nm. nih.govtandfonline.commtc-usa.com The purity of 5-Fluoro-2-nitrobenzoic acid and its esters is routinely confirmed by HPLC, with acceptance criteria often set at greater than 97.5% purity. thermofisher.comthermofisher.com

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 4 µm) researchgate.net |

| Mobile Phase A | Deionized Water with 0.1% Formic Acid mtc-usa.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mtc-usa.com |

| Gradient | 25% B to 65% B over 10 minutes mtc-usa.com |

| Flow Rate | 1.0 mL/min mtc-usa.com |

| Column Temperature | 25-30 °C researchgate.net |

| Injection Volume | 5-10 µL researchgate.netresearchgate.net |

| Detection | UV Absorbance at 254 nm tandfonline.commtc-usa.com |

| Expected Retention Time | Dependent on exact conditions, but distinct from starting materials and other isomers. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures, such as those generated during synthesis or in metabolic studies, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity. rsc.orgdtu.dk This technique is instrumental in identifying this compound and its derivatives or byproducts, even at trace levels.

In LC-MS/MS analysis of nitroaromatic compounds, electrospray ionization (ESI) is commonly used, typically in negative ion mode, which facilitates the deprotonation of the acidic carboxylic group to form the [M-H]⁻ precursor ion. swan.ac.ukresearchgate.net The choice of ionization mode is crucial, as the nitro group's electron-withdrawing nature makes negative mode ESI particularly sensitive. rsc.org

The precursor ion is then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. For nitroaromatic carboxylic acids, a primary and highly diagnostic fragmentation pathway is the loss of the carboxyl group (decarboxylation), resulting in a loss of 44 Da (CO₂). researchgate.net Another common fragmentation is the loss of the nitro group (NO₂), corresponding to a 46 Da loss. researchgate.net These specific transitions can be monitored using Multiple Reaction Monitoring (MRM) for highly selective quantification.

Table 2: Representative LC-MS/MS Fragmentation Data for this compound

| Compound | Precursor Ion (m/z) [M-H]⁻ | Collision Energy (eV) | Key Product Ions (m/z) | Neutral Loss |

|---|---|---|---|---|

| 5-Fluoro-2-nitrobenzoic acid | 184.0 | 15-25 | 140.0 | CO₂ (44 Da) |

| (C₇H₄FNO₄) | 138.0 | NO₂ (46 Da) | ||

| 122.0 | CO₂ + H₂O (62 Da) |

X-ray Crystallography for Solid-State Structure Determination

For a compound like 5-Fluoro-2-nitrobenzoic acid, a single-crystal X-ray diffraction experiment would yield data on its crystal system, space group, and unit cell dimensions. monash.edumdpi.com The analysis would confirm the planar structure of the benzene ring and the relative positions of the fluoro, nitro, and carboxylate substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the carboxylic acid group and potentially other weak intermolecular interactions like C–H···O or C–H···F bonds. ias.ac.iniucr.org

Table 3: Representative Crystallographic Data for a Substituted Nitrobenzoic Acid (Based on 4-Fluoro-3-nitrobenzoic acid) monash.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄FNO₄ |

| Formula Weight | 185.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.7170 |

| b (Å) | 12.6475 |

| c (Å) | 15.5237 |

| β (°) | 91.9786 |

| Volume (ų) | 729.35 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Strong hydrogen bonds are expected to play a significant role in the crystal packing. monash.edu |

Elemental Analysis and Titrimetric Methods for Quantitative Determination

Elemental analysis is a fundamental quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized batch of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₇H₄FNO₄. A close correlation between the found and calculated values provides strong evidence of the compound's purity and elemental composition. ias.ac.in

Titrimetric methods, specifically acid-base titrations, can be employed for the quantitative analysis of 5-Fluoro-2-nitrobenzoic acid. As a carboxylic acid, it can be accurately titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a pH indicator or a potentiometric endpoint to determine its concentration or assay its purity. This classical analytical method offers a cost-effective and reliable means of quantification.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 45.42% |

| Hydrogen | H | 1.008 | 2.18% |

| Fluorine | F | 18.998 | 10.26% |

| Nitrogen | N | 14.007 | 7.57% |

| Oxygen | O | 15.999 | 34.57% |

| Total | C₇H₄FNO₄ | 185.11 | 100.00% |

Computational and Theoretical Investigations on 5 Fluoro 2 Nitrobenzoate Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP basis sets)

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for studying organic molecules. scholarsresearchlibrary.com Coupled with a basis set like 6-311++G(d,p), DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties of 5-Fluoro-2-nitrobenzoate.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -698.xxxx |

| Dipole Moment (Debye) | 4.xx |

| Mulliken Charge on Nitro Group (N) | +0.xx |

| Mulliken Charge on Nitro Group (O) | -0.xx |

| Mulliken Charge on Fluorine | -0.xx |

Note: The values in the table are illustrative and represent typical ranges observed for similar aromatic nitro compounds.

Ab Initio Methods and Post-Hartree-Fock Calculations (e.g., MP2)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects more explicitly than standard DFT functionals. hu-berlin.de These methods are computationally more demanding but can provide more accurate energetic and structural information, especially for systems where electron correlation is significant. hu-berlin.de

For this compound, MP2 calculations could be employed to refine the geometry and to calculate interaction energies with other molecules, for instance, to study potential hydrogen bonding interactions involving the carboxylic acid group. A comparative study between DFT and MP2 results can provide a comprehensive understanding of the molecule's properties. researchgate.net

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energies of both the HOMO and LUMO. The nitro group, in particular, is known to significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.xx |

| LUMO Energy | -2.xx |

| HOMO-LUMO Gap (ΔE) | 5.xx |

| Ionization Potential (I ≈ -EHOMO) | 7.xx |

| Electron Affinity (A ≈ -ELUMO) | 2.xx |

Note: The values in the table are illustrative and based on typical calculations for similar compounds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.deacs.org

NBO analysis of this compound would reveal significant delocalization of electron density from the oxygen lone pairs of the nitro and carboxylate groups into the aromatic ring. This delocalization contributes to the stability of the molecule. Furthermore, NBO analysis can quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are crucial for understanding the electronic communication between the substituents and the benzene (B151609) ring. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted on the molecular surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating their propensity to act as hydrogen bond acceptors or to coordinate with electrophiles. researchgate.net The area around the hydrogen atom of the carboxylic acid group would exhibit a positive potential, highlighting its role as a hydrogen bond donor. The presence of the electron-withdrawing groups would lead to a generally positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution, with the exact sites of attack being influenced by the directing effects of the substituents.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These simulations help in understanding the intricate details of reaction pathways, particularly for processes like nucleophilic aromatic substitution (SNAr).

Transition State Characterization and Activation Energy Barriers (e.g., for SNAr reactions)

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energy barriers. For SNAr reactions, which are common for nitro-substituted aromatic compounds, computational methods can model the high-energy transition state structures. researchgate.net

Kinetic measurements and theoretical calculations have shown that the substitution of a fluorine atom can proceed as a charge-controlled SNAr reaction with a loosely bonded transition state. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to model the geometries of transition states and to compute their activation energies. For instance, in related systems like the SNAr reaction of 2,4-dichloropyrimidines, the calculated energy difference between competing transition states can successfully predict the observed regioselectivity. wuxiapptec.com Infrared vibration calculations can further confirm the nature of these transition states by identifying the single imaginary frequency corresponding to the reaction coordinate. wuxiapptec.com The activation parameters, including enthalpy and entropy of activation, can also be determined from these calculations, providing a more complete picture of the reaction kinetics. researchgate.net

The table below presents hypothetical activation energy data for a representative SNAr reaction of this compound, illustrating the type of information that can be obtained from such computational studies.

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Fluorine Substitution | Methoxide | 18.5 |

| Nitro Group Substitution | Methoxide | 25.2 |

This table is illustrative and based on typical values for similar reactions.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the rates and pathways of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM) and its variants (CPCM, DPCM, IEFPCM), are used to simulate the effect of different solvents on the reaction energetics. cdnsciencepub.com These models treat the solvent as a continuous dielectric medium, which can stabilize or destabilize reactants, transition states, and products to varying degrees.

For instance, the rate constants and activation parameters for the reactions of 2-nitrobenzoate (B253500) ions have been shown to have different responses to changes in solvent composition, such as in acetonitrile-methanol mixtures. researchgate.net By calculating the solvation energies of the species involved in the reaction, it is possible to predict how the activation barrier will change in different solvents. cdnsciencepub.com This is crucial for optimizing reaction conditions in synthetic applications. Studies have shown that for SNAr reactions, polar aprotic solvents are generally preferred to facilitate the reaction at lower temperatures. osti.gov

The following interactive table demonstrates how solvent polarity might affect the activation energy of an SNAr reaction of this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Water | 78.4 | 17.8 |

| Acetonitrile (B52724) | 37.5 | 18.2 |

| Dichloromethane | 8.9 | 19.5 |

| Toluene (B28343) | 2.4 | 21.0 |

This table is illustrative, showing a general trend of decreasing activation energy with increasing solvent polarity.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra. For molecules like 5-fluoro-2-nitrobenzaldehyde, a related compound, computed properties such as the ¹³C nuclear magnetic resonance (NMR) spectrum, chemical shifts, and spin-spin coupling constants are available. nih.gov

Similarly, for this compound, DFT calculations can be used to predict its infrared (IR), Raman, and UV-Vis spectra. The calculated vibrational frequencies from IR and Raman spectra can be correlated with experimental data to assign specific vibrational modes to the functional groups within the molecule. nih.gov UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions, such as the HOMO-LUMO gap. researchgate.net For a similar compound, 5-chloro-2-nitroanisole, the absorption maximum was predicted and attributed to a π-π* transition. researchgate.net

The table below shows a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter |

| ¹³C NMR | Chemical Shift (ppm) | Chemical Shift (ppm) |

| FT-IR | Vibrational Frequency (cm⁻¹) | Vibrational Frequency (cm⁻¹) |

| UV-Vis | λmax (nm) | λmax (nm) |

This table illustrates the type of correlative analysis performed between computational and experimental spectroscopy.

Investigation of Nonlinear Optical (NLO) Properties and Related Photonic Applications

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Computational methods are a powerful tool for screening and designing molecules with high NLO responses. The presence of electron-donating and electron-withdrawing groups, such as the fluoro and nitro groups in this compound, can lead to significant intramolecular charge transfer and enhance NLO properties. acs.org

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. For related organic compounds, computational studies have shown that the presence of nitro groups can significantly increase the NLO response. acs.orgscirp.org For example, the third-order NLO coefficient of 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) has been calculated, indicating its potential as an NLO material. scirp.org Theoretical studies on fluoro-N-acylhydrazide derivatives have also demonstrated their potential for third-order NLO applications. nih.gov

The following data table provides hypothetical calculated NLO properties for this compound.

| NLO Property | Calculated Value |

| First Hyperpolarizability (β) | (Value) x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | (Value) x 10⁻³⁶ esu |

This table is for illustrative purposes to show the kind of data generated in NLO computational studies.

Research Applications and Functionalization Strategies of 5 Fluoro 2 Nitrobenzoate

Role as a Versatile Building Block in Organic Synthesis

The utility of 5-fluoro-2-nitrobenzoate and its acid derivative in organic synthesis is well-established, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic versatility. sigmaaldrich.comcookechem.comfishersci.comcymitquimica.comchemicalbook.com This reactivity allows for the introduction of a wide array of nucleophiles, leading to the generation of diverse molecular scaffolds. Furthermore, the nitro group itself can be readily reduced to an amine, providing another point for chemical modification and diversification.

Precursor to Structurally Diverse Organic Molecules

The capacity of this compound to undergo various chemical transformations makes it a valuable precursor for a multitude of organic molecules. Its derivatives are key components in the synthesis of complex structures for pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The reactivity of both the fluorine and nitro groups allows for a stepwise and controlled introduction of different functionalities, paving the way for the creation of intricate molecular frameworks. For instance, the fluorine atom can be displaced by various nucleophiles, while the nitro group can be reduced to an amine, which can then participate in a range of coupling reactions. This dual reactivity is fundamental to its role in building molecular diversity.

Synthesis of Biologically Active Compounds and Scaffolds

A significant application of this compound lies in the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic areas, including the development of anticancer agents. arborpharmchem.com The incorporation of the fluorinated nitrobenzoate moiety can influence the electronic properties, stability, and bioavailability of the final compounds, potentially enhancing their interaction with biological targets. The ability to construct diverse scaffolds from this starting material allows for the exploration of new chemical space in the quest for novel therapeutic agents.

Construction of Nitrogen-Containing Heterocyclic Systems

The unique reactivity of 2-fluoro-5-nitrobenzoic acid is particularly well-suited for the synthesis of nitrogen-containing heterocyclic systems. This is often achieved through SNAr reactions followed by intramolecular cyclization.

Some of the key heterocyclic systems synthesized using this building block include:

Oxazepines: 2-Fluoro-5-nitrobenzoic acid is utilized in the synthesis of oxazepines. sigmaaldrich.comcookechem.comfishersci.comcymitquimica.comchemicalbook.com

Dibenz[b,f]oxazepin-11(10H)-ones: These are synthesized via the nucleophilic aromatic substitution of the fluorine in 2-fluoro-5-nitrobenzoic acid with the hydroxyl group of various 2-aminophenols, often on a solid support. sigmaaldrich.comfishersci.comcymitquimica.comchemicalbook.comsigmaaldrich.com

Dibenzazocines: The synthesis of substituted dibenzazocines on a solid support is achieved through the SNAr of the fluorine atom in 2-fluoro-5-nitrobenzoic acid with the hydroxyl function of immobilized polysubstituted phenols. sigmaaldrich.comcookechem.comfishersci.comcymitquimica.comchemicalbook.comsigmaaldrich.com

Benzimidazoles: This building block is also instrumental in the synthesis of benzimidazole (B57391) derivatives. For example, 4-fluoro-3-nitrobenzoic acid can be N-acylated with polymer-immobilized o-phenylenediamines, followed by nucleophilic aromatic substitution and cyclization to form the benzimidazole scaffold. nih.gov Microwave-assisted synthesis has also been employed to create libraries of 2-substituted fluorinated benzimidazoles. researchgate.netanalis.com.my

Development of Peptidomimetics and Cyclic Peptides

The field of peptidomimetics, which aims to create molecules that mimic the structure and function of peptides, has also benefited from the use of 2-fluoro-5-nitrobenzoic acid.

Key applications include:

β-turn Cyclic Peptidomimetics: This building block is used to create β-turn cyclic peptidomimetics. nih.gov The synthesis often involves an intramolecular SNAr macrocyclization reaction. nih.gov Linear peptide precursors are N-acylated with 2-fluoro-5-nitrobenzoic acid, and subsequent cyclization yields the desired cyclic peptidomimetics. nih.govtamu.edu This methodology has been applied to the synthesis of 14- and 15-membered cyclic peptidomimetics. nih.gov

On-Resin Cyclization: On-resin SNAr cyclization is a powerful technique for preparing libraries of cyclic peptidomimetics. rhhz.net In this approach, a linear peptide is assembled on a solid support, and 2-fluoro-5-nitrobenzoic acid is used to cap the N-terminus. Treatment with a base then induces intramolecular cyclization. rhhz.net

Preparation of Fluorescent Probes and Sensing Molecules for Biochemical Assays

The electronic properties of the 2-fluoro-5-nitrobenzoate moiety make it a useful component in the design of fluorescent probes for detecting specific analytes in biochemical assays.

Notable examples include:

Probes for Hydrogen Polysulfides (H₂Sₙ): Fluorescent probes have been developed where a fluorophore is linked to 2-fluoro-5-nitrobenzoate. researchgate.net The probe's fluorescence is initially quenched. In the presence of hydrogen polysulfides, a nucleophilic aromatic substitution reaction occurs, releasing the fluorophore and leading to a significant increase in fluorescence. researchgate.netcaymanchem.com The electron-withdrawing nitro group enhances the reactivity of the probe. researchgate.net Theoretical studies have been conducted to understand the responsive mechanism of these two-photon fluorescent probes. nih.gov

Probes for Other Nucleophiles: The same principle of nucleophilic substitution leading to fluorescence turn-on can be applied to detect other nucleophiles like hydrazine (B178648). ossila.com

Synthesis of Active Pharmaceutical Ingredients (APIs) Intermediates

This compound and its acid are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). arborpharmchem.comlabscoop.compharmint.netcynorlaboratories.com The compound's versatility allows it to be a starting point for the production of a wide range of drugs, including antibiotics and anti-tumor agents. arborpharmchem.com For instance, it is an important intermediate in the production of pharmaceuticals and agrochemicals, often through reduction to the corresponding anthranilic acid. google.com The synthesis of flumazenil, a benzodiazepine (B76468) antagonist, can also utilize 5-fluoro-2-nitrobenzoic acid as a starting material. google.com

Contributions to Medicinal Chemistry Research

This compound and its related acid and ester forms are pivotal intermediates in medicinal chemistry. Their unique chemical structure, featuring a fluorine atom and a nitro group on a benzoic acid framework, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by the fluorine atom make this compound a valuable starting point for drug discovery and development.

Intermediate in the Synthesis of Potential Therapeutic Agents (e.g., Anti-inflammatory, Analgesic Drugs)

The scaffold of this compound is integral to the synthesis of novel therapeutic agents, including those with anti-inflammatory and analgesic properties. It serves as a key building block for creating more complex molecules designed to interact with specific biological targets involved in pain and inflammation. arborpharmchem.comderpharmachemica.com For instance, derivatives of the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787) have been synthesized to explore enhanced anti-inflammatory and analgesic effects with potentially reduced side effects. nih.govtandfonline.com In one study, new sulindac hydrazide-hydrazone derivatives were created and evaluated, with one compound showing significant anti-inflammatory and analgesic activity, along with reduced ulcerogenic potential compared to the parent drug. nih.gov The synthesis of these derivatives often involves multi-step processes where the core structure provided by a related compound, 5-fluoro-2-methyl-1H-inden-3-yl acetohydrazide, is crucial. nih.govtandfonline.com Furthermore, hybrid molecules combining NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) with coumarin (B35378) structures (known carbonic anhydrase inhibitors) have been developed to target rheumatoid arthritis, showcasing the modularity of using such intermediates in drug design. nih.gov

Exploration of Anti-cancer Activity and Antiproliferative Effects of Derivatives

Derivatives of this compound are actively investigated for their potential as anti-cancer agents. The core structure is modified to generate compounds that can selectively target and inhibit the growth of cancer cells. arborpharmchem.com Research has shown that derivatives can exhibit selective cytotoxicity against various cancer cell lines.

One key strategy involves using methyl this compound to synthesize inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.gov FUBP1 is a critical regulator of the c-Myc oncogene, which is often overexpressed in tumors. By inhibiting FUBP1, these novel anthranilic acid-based compounds can decrease c-Myc expression and reduce the growth of cancer cells, as demonstrated in pancreatic cancer models. nih.gov

Another advanced application is in the development of hypoxia-activated prodrugs for cancer gene therapy. nih.gov These prodrugs are designed to be activated specifically in the low-oxygen (hypoxic) environment of solid tumors. A lipophilic series of analogues was synthesized from starting materials like 3,4-difluorobenzaldehyde, which involved intermediates such as tert-butyl 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoate. nih.gov The goal is to create a potent cytotoxic agent at the tumor site while minimizing damage to healthy tissues. One such derivative, after being converted to its phosphate (B84403) ester pre-prodrug, showed a significant improvement in median survival in in vivo tumor models. nih.gov

| Compound Type | Starting Material/Intermediate | Target/Mechanism | Therapeutic Area | Reference |

|---|---|---|---|---|

| Anthranilic acid derivatives | Methyl this compound | FUBP1 Inhibition, c-Myc downregulation | Pancreatic Cancer | nih.gov |

| Nitroaromatic Prodrugs | tert-Butyl 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoate | Hypoxia-activated cytotoxicity | Cancer Gene Therapy | nih.gov |

Design and Synthesis of Enzyme Inhibitors (e.g., Proteasome Inhibitors, PARP Kinase Inhibitors via derivatives)

The this compound scaffold is instrumental in the creation of potent and selective enzyme inhibitors, a cornerstone of modern pharmacology. Its derivatives have been successfully used to target enzymes implicated in cancer and other diseases.

Proteasome Inhibitors: The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy for treating certain cancers, like multiple myeloma. mdpi.com 2-Fluoro-5-nitrobenzoic acid has been used as a starting material in the multi-step synthesis of kinetoplastid-selective proteasome inhibitors. acs.org These compounds are designed to treat parasitic diseases like leishmaniasis by targeting the parasite's proteasome while sparing the human host's. One such clinical candidate, LXE408, demonstrated efficacy in an in vivo model of leishmaniasis. acs.org Similarly, other research efforts have focused on developing boronic acid-containing proteasome inhibitors, a class that includes the FDA-approved drug bortezomib. mdpi.com

PARP Kinase Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in "synthetic lethality" approaches to treating cancers with specific DNA repair defects (e.g., BRCA1/2 mutations). nih.gov Various derivatives, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate, serve as key intermediates in the synthesis of potent PARP inhibitors. nih.govgoogle.com For example, this intermediate is used to create the dihydropyridophthalazinone core structure found in a class of PARP inhibitors. google.com Research has also identified the non-canonical target PARP16 as being inhibited by the potent PARP inhibitor talazoparib, whose synthesis can involve intermediates derived from 5-fluoro-2-methyl-3-nitrobenzoate. nih.gov

Other Kinase Inhibitors: 5-Fluoro-2-nitrobenzoic acid also participates in the synthesis of inhibitors for other important enzyme classes, such as p38α mitogen-activated protein (MAP) kinase, which is involved in inflammatory responses. sigmaaldrich.com

| Inhibitor Class | Key Intermediate | Enzyme Target | Potential Application | Reference |

|---|---|---|---|---|

| Proteasome Inhibitor | 2-Fluoro-5-nitrobenzoic acid | Kinetoplastid proteasome | Leishmaniasis | acs.org |

| PARP Inhibitor | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | PARP | Cancer | nih.govgoogle.com |

| MAPK Inhibitor | 5-Fluoro-2-nitrobenzoic acid | p38α MAPK | Inflammation | sigmaaldrich.com |

| Proteasome Inhibitor | Methyl this compound | 20S proteasome | Cancer | mdpi.com |

Development of Antimalarial and Antiparasitic Compounds